Cas no 14277-91-9 (Pyrimidine, tetraphenyl-)

Pyrimidine, tetraphenyl- structure
Pyrimidine, tetraphenyl- structure
Product Name:Pyrimidine, tetraphenyl-
CAS No:14277-91-9
MF:C28H20N2
MW:384.471806526184
CID:1312379
PubChem ID:12744669
Update Time:2025-04-20

Pyrimidine, tetraphenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, tetraphenyl-
    • 2,4,5,6-tetraphenylpyrimidine
    • Tetraphenylpyrimidine
    • DTXSID60508719
    • 14277-91-9
    • SCHEMBL12306162
    • Inchi: 1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20H
    • InChI Key: LQOXNYBVBRTLFL-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)C=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 384.162648646g/mol
  • Monoisotopic Mass: 384.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 25.8Ų

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